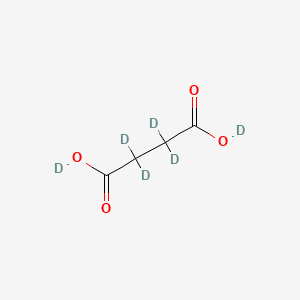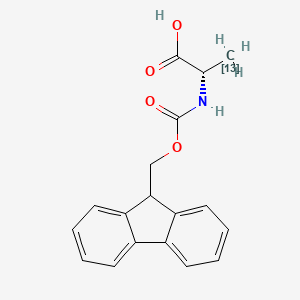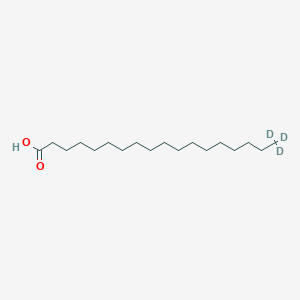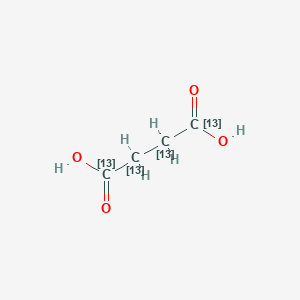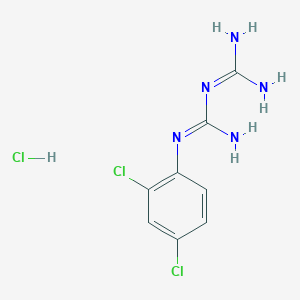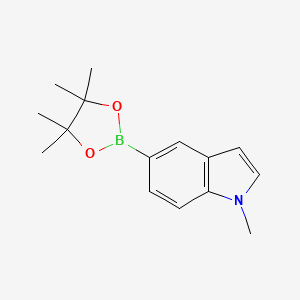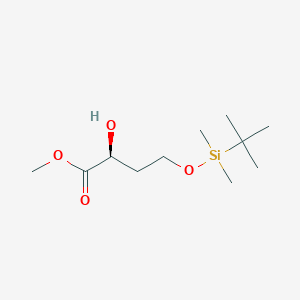
1-(Pyrimidin-2-yl)piperidin-4-carbonsäurehydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride, also known by various synonyms such as 1-pyrimidin-2-yl piperidine-4-carboxylic acid, is a chemical compound with the molecular formula C10H13N3O2 . It has a molecular weight of 206.23 g/mol . The compound is a white crystalline solid and is typically supplied in an amber glass bottle. It is used in various research and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
1-(Pyrimidin-2-yl)piperidin-4-carbonsäurehydrochlorid: wird in der Proteomikforschung als biochemisches Werkzeug eingesetzt . Proteomik, die groß angelegte Untersuchung von Proteinen, ist entscheidend für das Verständnis zellulärer Prozesse. Diese Verbindung kann verwendet werden, um Proteininteraktionen, Modifikationen und Expressionslevel in biologischen Proben zu untersuchen und so zur Entdeckung von Biomarkern für Krankheiten und therapeutischen Zielen beizutragen.
Arzneimittelforschung und -entwicklung
In der Pharmakologie dient diese Verbindung als vielseitiges Gerüst für neuartige Therapeutika . Ihre Struktur ist modifikationsfreundlich, sodass Forscher eine Vielzahl von Derivaten mit potenziellen inhibitorischen Wirkungen gegen verschiedene Ziele wie Krebszellen und andere krankheitsrelevante Proteine synthetisieren können.
Landwirtschaftliche Chemie
Die Derivate der Verbindung werden auf ihre potenzielle Verwendung in der landwirtschaftlichen Chemie untersucht . Forscher zielen darauf ab, neue Pestizide oder Wachstumsregulatoren zu entwickeln, die den Ernteertrag und die Schädlingsresistenz verbessern und so zu nachhaltigen landwirtschaftlichen Praktiken beitragen.
Materialwissenschaft
In der Materialwissenschaft wird This compound möglicherweise zur Herstellung neuer Materialien mit spezifischen Eigenschaften untersucht . Seine molekulare Struktur könnte eine wichtige Rolle bei der Bildung neuer Polymere oder Beschichtungen mit einzigartigen Eigenschaften wie erhöhter Haltbarkeit oder chemischer Beständigkeit spielen.
Umweltwissenschaft
Diese Verbindung ist auch in der Umweltforschung relevant . Sie könnte in Studien zur Entgiftung und Beseitigung von Schadstoffen involviert sein und so zur Entwicklung von Methoden für die Sanierung und den Schutz der Umwelt beitragen.
Biochemische Forschung
Schließlich wird die Verbindung in der biochemischen Forschung zur Untersuchung biochemischer Pfade und Prozesse eingesetzt . Sie kann zum Verständnis der grundlegenden Mechanismen des Lebens auf molekularer Ebene beitragen, was für den Fortschritt der Biochemie und Molekularbiologie unerlässlich ist.
Safety and Hazards
1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride should be handled with care. Standard laboratory safety precautions apply, including the use of appropriate personal protective equipment (PPE) and proper ventilation. Consult safety data sheets (SDS) for specific handling instructions and hazard information .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
The exact mode of action of this compound is not well-documented. It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces. These interactions can lead to changes in the conformation and activity of the target molecules .
Biochemical Pathways
It’s worth noting that similar compounds have been shown to inhibit certain enzymes, which can affect various biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 24369 , which is within the range that allows for good absorption and distribution in the body. The compound’s hydrochloride group may also enhance its water solubility, potentially improving its bioavailability .
Result of Action
Similar compounds have been shown to have inhibitory effects on certain enzymes, which can lead to changes in cellular processes .
Biochemische Analyse
Biochemical Properties
1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity.
Cellular Effects
The effects of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the activity of key signaling molecules, thereby affecting downstream processes such as cell proliferation, differentiation, and apoptosis . Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair . The compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade over prolonged periods or under certain environmental factors . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
In animal models, the effects of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. Studies have reported threshold effects, where a certain dosage is required to observe noticeable changes in biological activity . At high doses, the compound may exhibit toxic or adverse effects, including organ damage and altered metabolic functions.
Metabolic Pathways
1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, the compound can affect the activity of enzymes involved in the synthesis and degradation of nucleotides, thereby influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy metabolism and apoptosis.
Eigenschaften
IUPAC Name |
1-pyrimidin-2-ylpiperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c14-9(15)8-2-6-13(7-3-8)10-11-4-1-5-12-10;/h1,4-5,8H,2-3,6-7H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWVJSXLFYYOJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=CC=N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

